molecular formula C18H16O3 B14512068 4-[(4-Methoxyphenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one CAS No. 62625-87-0

4-[(4-Methoxyphenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one

Cat. No.: B14512068
CAS No.: 62625-87-0
M. Wt: 280.3 g/mol
InChI Key: SCZXHSSASDTNOK-UHFFFAOYSA-N
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Description

4-[(4-Methoxyphenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzoxepin core with a methoxyphenyl substituent, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methoxyphenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one typically involves the condensation of 4-methoxybenzaldehyde with a suitable precursor. One common method is the reaction of 4-methoxybenzaldehyde with 3,4-dihydro-1-benzoxepin-5(2H)-one under acidic or basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methoxyphenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The double bond in the methoxyphenylmethylidene moiety can be reduced to form saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzoxepin ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Saturated benzoxepin derivatives.

    Substitution: Halogenated or nitrated benzoxepin compounds.

Scientific Research Applications

4-[(4-Methoxyphenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Methoxyphenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one involves its interaction with specific molecular targets. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The benzoxepin core may also play a role in binding to biological macromolecules, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methoxyphenyl)methylidene]-7-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one
  • 4-[(4-Methoxyphenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one derivatives

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the methoxy group, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

CAS No.

62625-87-0

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

4-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzoxepin-5-one

InChI

InChI=1S/C18H16O3/c1-20-15-8-6-13(7-9-15)12-14-10-11-21-17-5-3-2-4-16(17)18(14)19/h2-9,12H,10-11H2,1H3

InChI Key

SCZXHSSASDTNOK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=C2CCOC3=CC=CC=C3C2=O

Origin of Product

United States

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